Cyclopentanecarboxylic acid, 3-methyl-, methyl ester, trans- (9CI)
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Overview
Description
Cyclopentanecarboxylic acid, 3-methyl-, methyl ester, trans- (9CI) is an organic compound with the molecular formula C8H14O2 It is a derivative of cyclopentanecarboxylic acid, where the carboxyl group is esterified with methanol, and a methyl group is attached to the third carbon of the cyclopentane ring in the trans configuration
Safety and Hazards
Future Directions
Cyclopentanecarboxylic acid finds diverse applications in various domains. Some of the notable ones include its use as an intermediate in the synthesis of a variety of drugs . It also serves as a building block for creating a variety of unique, complex scents in the fragrance industry . It also finds application in the synthesis of dyes and in organic chemistry research, where it’s used as a starting material in a range of synthetic transformations .
Mechanism of Action
- Hydrocarboxylation : Cyclopentanecarboxylic acid, 3-methyl-4-methylene-, methyl ester, trans- (9CI) can be synthesized via palladium-catalyzed hydrocarboxylation of cyclopentene. This involves the addition of CO and H₂O to cyclopentene, resulting in the formation of the carboxylic acid .
- Ring Contraction : An alternative route involves base-induced ring contraction of 2-chlorocyclohexanone to yield the ester methyl cyclopentanecarboxylate, which can subsequently be hydrolyzed to the carboxylic acid .
Mode of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanecarboxylic acid, 3-methyl-, methyl ester, trans- (9CI) typically involves the esterification of 3-methylcyclopentanecarboxylic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification. The general reaction can be represented as follows:
3-methylcyclopentanecarboxylic acid+methanolacid catalystCyclopentanecarboxylic acid, 3-methyl-, methyl ester, trans- (9CI)+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing the need for corrosive liquid acids.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanecarboxylic acid, 3-methyl-, methyl ester, trans- (9CI) can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed back to the corresponding carboxylic acid and methanol in the presence of an acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methyl group on the cyclopentane ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a catalyst.
Major Products Formed
Hydrolysis: 3-methylcyclopentanecarboxylic acid and methanol.
Reduction: 3-methylcyclopentanol.
Substitution: Various substituted cyclopentane derivatives depending on the electrophile used.
Scientific Research Applications
Cyclopentanecarboxylic acid, 3-methyl-, methyl ester, trans- (9CI) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- Cyclopentanecarboxylic acid, 3-methyl-, methyl ester, cis- (9CI)
- Cyclopentanecarboxylic acid, 3-oxo-, methyl ester
- Cyclopentanecarboxylic acid, 3-methyl-4-methylene-, methyl ester
Uniqueness
Cyclopentanecarboxylic acid, 3-methyl-, methyl ester, trans- (9CI) is unique due to its trans configuration, which can influence its reactivity and interactions compared to its cis isomer. The presence of the methyl group at the third position also differentiates it from other cyclopentanecarboxylic acid derivatives, potentially leading to distinct chemical and biological properties.
Properties
CAS No. |
126110-37-0 |
---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
methyl (1R,3R)-3-methylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H14O2/c1-6-3-4-7(5-6)8(9)10-2/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1 |
InChI Key |
JEKZTDHRSRGRJE-RNFRBKRXSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H](C1)C(=O)OC |
SMILES |
CC1CCC(C1)C(=O)OC |
Canonical SMILES |
CC1CCC(C1)C(=O)OC |
Synonyms |
Cyclopentanecarboxylic acid, 3-methyl-, methyl ester, trans- (9CI) |
Origin of Product |
United States |
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